3-Methylene-1,5,5-trimethylcyclohexene
Overview
Description
3-Methylene-1,5,5-trimethylcyclohexene is a cyclic olefin . It is also known by other names such as 1,5,5-trimethyl-3-methylidenecyclohexene .
Molecular Structure Analysis
The molecular formula of 3-Methylene-1,5,5-trimethylcyclohexene is C10H16 . The molecule contains a total of 26 bonds, including 10 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 six-membered ring .Chemical Reactions Analysis
One known reaction involving 3-Methylene-1,5,5-trimethylcyclohexene is its isomerization to 1,3,4,5-tetramethyl-1,3-cyclohexadiene in the gas phase, catalyzed by nitrogen oxide (NO) .Physical And Chemical Properties Analysis
The molecular weight of 3-Methylene-1,5,5-trimethylcyclohexene is 136.2340 . More specific physical and chemical properties such as boiling point, solubility, and spectral data may be available in specialized databases or literature .Scientific Research Applications
1. Isomerization and Thermodynamic Properties
Egger & Jola (1969) investigated the isomerization of 3-methylene-1,5,5-trimethylcyclohexene (MTC) into 1,3,5,5-tetramethyl-1,3-cyclohexadiene using nitrogen oxide as a catalyst. They reported that the reaction is practically thermoneutral, indicating similar strengths of the CH bonds in MTC and the 1-methyl group in the isomer. This study also provides insights into the thermodynamic properties of these compounds (Egger & Jola, 1969).
2. Diels-Alder Reactions
Silvero et al. (1998) conducted a theoretical study on the Diels-Alder reactions involving 1,5,5-trimethylcyclopentadiene. Their research highlights the stereoselectivity arising from the steric effects of different substituents, contributing to the understanding of reactions involving similar compounds like MTC (Silvero et al., 1998).
3. Annulation Reactions
Ward & Kaller (1991) described a [3+3] annulation process using 3-phenylthio-2-(trimethylsilymethyl)propene, a method potentially applicable for synthesizing methylenecyclohexanes like MTC. This process involves a Lewis acid-catalyzed allylation followed by a radical cyclization reaction (Ward & Kaller, 1991).
4. Polymerization Studies
Lohuizen & Vries (1967) studied the cationic polymerization of various alkenes, including methylenecycloalkanes like MTC. This research provides valuable information on the polymerization behavior and molecular weights of the resulting polymers, which is essential for understanding the potential polymer applications of MTC (Lohuizen & Vries, 1967).
5. Photo-Oxidation Studies
Harada et al. (1976) explored the sensitized photo-oxidation of derivatives of 5-methylenecyclohexa-1,3-diene, which could be analogous to studies involving MTC. Their findings on the formation of epidioxides and subsequent thermal and photochemical reactions are relevant for understanding the photochemical behavior of MTC (Harada et al., 1976).
6. Nitric Oxide Catalyzed Positional Isomerization
Egger (1969) also studied the nitric oxide catalyzed positional isomerization of MTC, providing insights into the reaction mechanism and the stabilization energy in the methylenecyclohexenyl radical. This research is crucial for understanding the chemical kinetics and potential applications of MTC in catalyzed reactions (Egger, 1969).
7. Synthesis of Flavors and Fragrances
Oh et al. (1985) described the synthesis of 1-[3-(propylthio)butyryl]-2,6,6-trimethylcyclohexene, which can be related to the synthesis of compounds similar to MTC. Their method demonstrates the potential use of MTC in the creation of flavors and fragrances (Oh et al., 1985).
properties
IUPAC Name |
1,5,5-trimethyl-3-methylidenecyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8-5-9(2)7-10(3,4)6-8/h5H,1,6-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXYHQFGFMZPPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C)CC(C1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168074 | |
Record name | 3-Methylene-1,5,5-trimethylcyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylene-1,5,5-trimethylcyclohexene | |
CAS RN |
16609-28-2 | |
Record name | 3-Methylene-1,5,5-trimethylcyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016609282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylene-1,5,5-trimethylcyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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